molecular formula C18H12N4OS2 B2870587 4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile CAS No. 890945-37-6

4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile

Cat. No.: B2870587
CAS No.: 890945-37-6
M. Wt: 364.44
InChI Key: KXKHNYXOLSFWRP-UHFFFAOYSA-N
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Description

4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with 5-methoxybenzothiazole in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include solvents like toluene or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Toluene, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminothiazol-4-yl)benzonitrile: Similar structure but lacks the methoxy group, which may affect its biological activity.

    5-Methoxy-2-aminobenzothiazole: Contains the methoxy group but differs in the position of the thiazole ring.

    4-(2-Aminothiazol-4-yl)benzonitrile: Similar but without the methoxybenzothiazole moiety.

Uniqueness

4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy group and the thiazole ring enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

4-[2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4OS2/c1-23-13-6-7-16-14(8-13)20-18(25-16)22-17-21-15(10-24-17)12-4-2-11(9-19)3-5-12/h2-8,10H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKHNYXOLSFWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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